3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Description

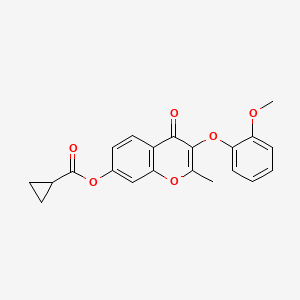

This compound belongs to the chromenone family, characterized by a 4-oxo-4H-chromen scaffold substituted with a 2-methyl group, a 2-methoxyphenoxy moiety at position 3, and a cyclopropanecarboxylate ester at position 5. Its molecular formula is C₂₁H₁₈O₆ (molecular weight: 352.3 g/mol), with a computed XLogP3 of 3.5, indicating moderate lipophilicity .

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-12-20(27-17-6-4-3-5-16(17)24-2)19(22)15-10-9-14(11-18(15)25-12)26-21(23)13-7-8-13/h3-6,9-11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCINKQTJSZHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxyphenol with a suitable chromenone derivative, followed by cyclopropanation of the resulting intermediate. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural Modifications and Implications

- Phenyl vs. This may improve solubility but reduce membrane permeability compared to the phenyl analog .

- Ethoxy vs. Methoxy Substituents : The ethoxy analog (CAS 848746-99-6, ) has a longer alkoxy chain, increasing hydrophobicity (higher molecular weight, 380.13 vs. 352.3 g/mol). This could enhance lipid solubility and bioavailability.

- Ester Group Variation: Substituting cyclopropanecarboxylate with propionate (as in ) reduces steric hindrance and molecular weight (324.33 vs.

Functional Comparisons

- Pesticidal Activity: Cypermethrin shares the cyclopropanecarboxylate ester but incorporates a cyano-phenoxy group and dichlorovinyl moiety, critical for insecticidal neurotoxicity. The target compound lacks these groups, suggesting divergent applications.

- Pharmacological Potential: Compounds with methoxyphenoxy groups (e.g., ) exhibit adrenoceptor binding or antiarrhythmic activity . The target’s methoxyphenoxy group may confer similar receptor interactions, though specific data are unavailable.

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core and various substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromenone backbone with a methoxyphenoxy group and a cyclopropanecarboxylate moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chromenone core is known to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. The methoxyphenoxy group is believed to enhance binding affinity, while the cyclopropanecarboxylate moiety may affect the compound's pharmacokinetic properties.

Antioxidant Activity

Research has indicated that chromenone derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines.

Anticancer Properties

Recent studies have explored the anticancer potential of chromenone derivatives. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies often employ assays such as MTT or cell proliferation assays to assess viability and apoptosis induction.

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | Antioxidant | Demonstrated significant free radical scavenging activity with an IC50 value of 15 µM. |

| 2 | 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate | Anti-inflammatory | Inhibited COX-2 activity by 60% at a concentration of 10 µM. |

| 3 | This compound | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 value of 12 µM after 48 hours. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.